molecular formula C9H6BrClN2O2 B13031194 methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B13031194
M. Wt: 289.51 g/mol
InChI Key: XOTOUWYAUWMOSC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the bromination and chlorination of pyrrolopyridine derivatives. The starting material, 1H-pyrrolo[3,2-b]pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. Chlorination is then carried out using thionyl chloride or phosphorus pentachloride. The final step involves esterification with methanol in the presence of a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
  • Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
  • Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Uniqueness

Methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for further functionalization. This dual halogenation enhances its versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery .

Properties

Molecular Formula

C9H6BrClN2O2

Molecular Weight

289.51 g/mol

IUPAC Name

methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H6BrClN2O2/c1-15-9(14)8-5(10)7-6(13-8)4(11)2-3-12-7/h2-3,13H,1H3

InChI Key

XOTOUWYAUWMOSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=NC=CC(=C2N1)Cl)Br

Origin of Product

United States

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